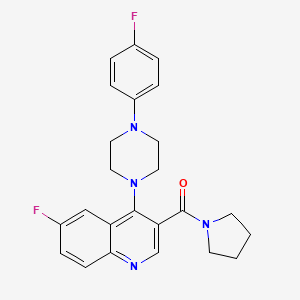

(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including two fluorophenyl groups, a piperazine ring, a quinoline ring, and a pyrrolidinyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the reactivity of the compound .Applications De Recherche Scientifique

1. Antibacterial Efficacy and Molecular Interactions

This compound, as part of the fluoroquinolones class, demonstrates significant antibacterial potency. The structural features of quinolones, including the presence of halogens and alkylated pyrrolidine or piperazine, are crucial in enhancing their antimicrobial effectiveness. These structural modifications influence both efficacy and side-effect profiles, with specific changes improving potency against Gram-positive bacteria and enhancing serum half-life (Domagala, 1994).

2. Structural Modification and Enhanced Activity

Modifications in the quinolone structure, specifically replacing heterocyclic nitrogen with carbon, have been explored. These alterations result in compounds displaying high antibacterial activity, with variations in ring size and hybridization of the linking carbon atom affecting relative potency compared to standard nitrogenated agents (Laborde et al., 1993).

3. Cancer Therapeutic Potential

Recent studies have identified derivatives of this compound showing potent and selective activities against cancer cells, particularly in breast cancer models. These derivatives maintain cytotoxic activity in breast cancer cell culture and exhibit efficacy in mouse xenograft models of breast cancer, indicating their potential as therapeutic agents (Perreault et al., 2017).

4. Novel Antidepressant Candidates

Derivatives with modifications, such as the incorporation of a fluorine atom, have been found to possess potent 5-HT1A agonist activity, indicating potential as antidepressants. These derivatives bind selectively to 5-HT1A receptors and exhibit in vitro and in vivo efficacy, surpassing some clinically used antidepressants in certain tests (Vacher et al., 1999).

5. Anticonvulsant Properties

Certain derivatives of this compound have been synthesized and shown to possess significant anticonvulsant activities. These derivatives, evaluated through the maximal electroshock test, demonstrated potent protective effects against seizures, surpassing the efficacy of standard drugs like phenytoin. This suggests potential applications in the treatment of epilepsy and related disorders (Malik & Khan, 2014).

6. Antimicrobial Synthesis and Activity

Synthesis and evaluation of thiazolopyrazine-incorporated tetracyclic quinolone derivatives have been conducted, revealing potent antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights their potential as effective antimicrobial agents (Inoue et al., 1994).

7. Structural and Spectroscopic Analysis

The spectroscopic properties of similar compounds have been studied, providing insights into their electronic absorption and fluorescence properties. This research aids in understanding the structural and environmental influences on these compounds, which is essential for their optimization in various applications (Al-Ansari, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N4O/c25-17-3-6-19(7-4-17)28-11-13-29(14-12-28)23-20-15-18(26)5-8-22(20)27-16-21(23)24(31)30-9-1-2-10-30/h3-8,15-16H,1-2,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNBUIKQPBEGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2679938.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)

![1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2679944.png)

![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2679953.png)